molecular formula C23H23N5O2 B11612844 N-benzyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11612844
M. Wt: 401.5 g/mol
InChI Key: FYOOIHXLUMBRSK-UHFFFAOYSA-N
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Description

N-benzyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound featuring a fused imidazo-tetrazine core. Its structure includes a benzyl substituent, a propyl chain at position 7, and a methyl group at position 12.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-benzyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-3-11-27-20(24)17(22(29)25-13-16-7-5-4-6-8-16)12-18-21(27)26-19-10-9-15(2)14-28(19)23(18)30/h4-10,12,14,24H,3,11,13H2,1-2H3,(H,25,29)

InChI Key

FYOOIHXLUMBRSK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including alkylation, reduction, and cyclization reactions. The specific conditions for these reactions can vary, but they often require the use of strong bases, reducing agents, and catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, metal catalysts, and organic solvents. The specific conditions, such as temperature and pressure, can vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions can include various derivatives of the original compound, with modifications to the functional groups or the tricyclic structure

Scientific Research Applications

N-benzyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TZ-6 (N-(tert-butyl)-3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide)

  • Structural Similarities : Both compounds share an imidazo-tetrazine backbone and carboxamide functionality. However, TZ-6 lacks the tricyclic framework and benzyl/propyl substituents present in the target compound.
  • Synthesis : TZ-6 is synthesized via nitrosation of TZ-5 using sodium nitrite in an acidic medium (acetic acid/water) at low temperatures (4–5°C) . This contrasts with the target compound’s likely multi-step synthesis involving cyclization and benzylation.
  • Applications : TZ-6 is a precursor in antitumor agent development, while the target compound’s biological activity remains uncharacterized in the available evidence.

Cephalosporin Derivatives ()

  • Structural Contrasts : Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () are β-lactam antibiotics with bicyclic cores, differing significantly from the tricyclic system of the target compound.
  • Functional Groups : Both classes feature oxo and carboxamide groups, but cephalosporins include sulfur atoms and thiadiazole rings, which are absent in the target compound.

Benzathine Benzylpenicillin ()

  • Pharmacological Context: This penicillin derivative is a salt form with a dibenzylethylenediamine counterion.

Research Findings and Limitations

  • Crystallographic Analysis: Tools like SHELX and ORTEP-3 (–4) are critical for resolving complex structures like the target compound.
  • Pharmacopeial Standards : –6 emphasize purity and stability testing, which would apply to the target compound if developed for pharmaceutical use. For example, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) would be essential for quality control .

Biological Activity

N-benzyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various fields such as medicine and pharmacology.

Molecular Structure:

  • Molecular Formula: C23H22ClN5O2
  • Molecular Weight: 435.9 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of N-benzyl derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The compound can be synthesized through a series of condensation reactions involving benzyl amines and triazine derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar triazine derivatives. For instance, a study on α-benzyl monoxime derivatives demonstrated significant antibacterial and antifungal activities against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

PathogenInhibition (%) at 32 µg/mL
Acinetobacter baumannii>73%
Escherichia coli>95%
Candida albicans>93%

These findings suggest that compounds with similar structural motifs to N-benzyl derivatives may exhibit promising antimicrobial properties.

Anticancer Activity

The anticancer potential of compounds related to N-benzyl derivatives has been extensively studied. In vitro evaluations of various derivatives have shown significant cytotoxicity against multiple cancer cell lines including leukemia and breast cancer cells. Notably:

  • Compounds demonstrated growth inhibition percentages above 70% against several cancer cell lines at concentrations as low as 10 µM.
Cancer TypeNotable CompoundsGrowth Inhibition (%)
Colon5d>70%
CNS5h>80%
Breast5x>75%

The results indicate that these compounds can serve as lead candidates for further development in cancer therapy .

Case Studies

  • Antibacterial Evaluation : A comprehensive study synthesized a series of α-benzyl monoxime thiocarbohydrazide derivatives and assessed their antibacterial efficacy against five bacterial strains. The study revealed that several compounds exhibited significant growth inhibition rates, indicating their potential as therapeutic agents .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of synthesized compounds on human embryonic kidney cells (HEK293) and human red blood cells (RBC). The results showed negligible cytotoxicity at effective antimicrobial concentrations (32 µg/mL), suggesting a favorable safety profile for these compounds .

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